2-Methylresorcinol
Overview
Description
2-Methylresorcinol, also known as 2,6-dihydroxytoluene, is an aromatic compound with the molecular formula C7H8O2. It is a derivative of resorcinol, where a methyl group is attached to the benzene ring. This compound is primarily used in the cosmetic industry, particularly in hair dye formulations, due to its ability to produce various shades of brown when combined with other dye components .
Mechanism of Action
Target of Action
The primary target of 2-Methylresorcinol is the melanin present in the hair . Melanin is a broad term for a group of natural pigments found in most organisms, including humans. In the context of hair, melanin is responsible for the color of the hair.
Mode of Action
This compound interacts with its target, melanin, through a process of oxidation . This oxidation process is primarily due to this compound’s ability to provide a source of free radicals . These free radicals then interact with the melanin present in the hair, leading to a change in the hair’s color .
Biochemical Pathways
This process involves the transfer of electrons, which can lead to chemical reactions and changes in the structure of the melanin, resulting in a change in hair color .
Pharmacokinetics
It is known that this compound is used in hair dye formulations, suggesting that it has properties that allow it to penetrate the hair shaft and interact with melanin
Result of Action
The primary result of this compound’s action is a change in hair color . By oxidizing the melanin in the hair, this compound can produce a wide range of colors . This makes it an effective ingredient in hair dyes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can potentially affect the oxidation process and, therefore, the effectiveness of this compound as a hair dye . .
Biochemical Analysis
Biochemical Properties
It is known that 2-Methylresorcinol can participate in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is used in oxidative and non-oxidative hair dye formulations, suggesting that it may have some impact on cellular processes
Molecular Mechanism
It is known to participate in the synthesis of various compounds
Metabolic Pathways
It is known that this compound can be involved in the synthesis of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylresorcinol can be synthesized through several methods. One common approach involves the aromatization of 2-methyl-1,3-cyclohexanedione. This process typically includes the following steps:
Mannich Reaction: 1,3-cyclohexanedione is subjected to a Mannich reaction with formaldehyde and a dialkylamine to produce 2-dialkylaminomethyl-1,3-cyclohexanedione.
Hydrogenolysis: The resulting compound undergoes hydrogenolysis to yield 2-methyl-1,3-cyclohexanedione.
Aromatization: Finally, 2-methyl-1,3-cyclohexanedione is aromatized to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the tert-butylation of resorcinol to obtain 4,6-di-tert-butylresorcinol, followed by methylation and de-tert-butylation to yield the final product .
Chemical Reactions Analysis
2-Methylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant properties.
Medicine: It is used in the formulation of hair dyes and other cosmetic products.
Industry: It is used in the production of resins, dyes, and photographic agents.
Comparison with Similar Compounds
4-Methylresorcinol: Another derivative with a methyl group at a different position on the benzene ring.
2,5-Dimethylresorcinol: Contains two methyl groups on the benzene ring.
Uniqueness: 2-Methylresorcinol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. It is less toxic compared to resorcinol and has a lower environmental impact .
Properties
IUPAC Name |
2-methylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMADXFOCUXMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025571 | |
Record name | 2-Methyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light brown solid; [EC: SCCP] | |
Record name | 1,3-Benzenediol, 2-methyl- | |
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CAS No. |
608-25-3 | |
Record name | 2-Methylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenediol, 2-methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608253 | |
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Record name | 2-Methylresorcinol | |
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Record name | 1,3-Benzenediol, 2-methyl- | |
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Record name | 2-Methyl-1,3-benzenediol | |
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Record name | 2-methylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.233 | |
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Record name | 2-METHYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W7044A3T | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylresorcinol?
A1: this compound has the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C. These methods provide information about its functional groups and structural arrangement. [, , ]
Q3: How does the stability of this compound vary under different pH conditions?
A3: this compound demonstrates optimal stability in slightly basic conditions, specifically within the pH range of 6 to 9. []
Q4: Are there specific applications where the stability of this compound is crucial?
A4: Yes, the stability of this compound is particularly important in applications like hair dyes. Its stability under slightly basic conditions is crucial for maintaining the desired color and performance of these products. [, ]
Q5: What is the role of this compound in the synthesis of benzoxazine-based polymers?
A5: this compound acts as a bifunctional nucleophile in the ring-opening addition reaction with benzoxazines. This reaction allows for the synthesis of linear polymers with phenolic moieties bridged by Mannich-type linkages, leading to materials with high glass transition temperatures. [, ]
Q6: Can you elaborate on the mechanism of the reaction between this compound and benzoxazines?
A6: The reaction proceeds through a ring-opening addition mechanism. The nucleophilic aromatic ring of this compound attacks the electrophilic carbon of the benzoxazine ring, leading to ring-opening and subsequent formation of a stable Mannich-type linkage. []
Q7: How has computational chemistry been employed to understand the interactions of this compound?
A7: Computational methods like Car–Parrinello molecular dynamics (CPMD) and Constrained Density Functional Theory (CDFT) have been used to study the hydrogen bonding interactions of this compound with other molecules. These simulations provide insights into the dynamics and electronic structure changes associated with these interactions. []
Q8: How does the methyl group in this compound influence its properties compared to resorcinol?
A8: The methyl group in this compound introduces steric hindrance, impacting its reactivity and interactions compared to resorcinol. This difference is evident in the synthesis of banana-shaped molecules, where the methyl group destabilizes the mesophases formed compared to analogous compounds without the methyl group. []
Q9: Are there any studies exploring the impact of the methyl group on the biological activity of this compound?
A9: Yes, studies have shown that the presence of the methyl group in this compound influences its antithyroid activity. In comparison to other dihydroxyphenols like resorcinol and 5-methylresorcinol, this compound exhibits intermediate potency, highlighting the role of substituent effects on biological activity. []
Q10: What are the challenges associated with formulating this compound in certain applications?
A10: this compound's solubility can be a limiting factor in some formulations. Research focuses on developing strategies to improve its solubility and bioavailability for enhanced efficacy in various applications. []
Q11: What is the safety profile of this compound in cosmetic applications?
A11: Studies indicate that this compound is safe for use in cosmetic hair dye formulations at concentrations between 1% and 5%. [] Animal and clinical data support its safety in these applications, though some individuals may experience mild skin irritation or sensitization. []
Q12: Are there any concerns regarding the endocrine activity of this compound?
A12: Research has shown that this compound exhibits anti-androgen and anti-glucocorticoid activities. [] Further investigation is needed to assess its potential endocrine-disrupting effects fully.
Q13: What analytical methods are commonly employed for the detection and quantification of this compound?
A13: Several analytical techniques are used for analyzing this compound, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). These methods, often coupled with detectors like Flame Ionization Detector (FID) or Photodiode Array Detector (DAD), allow for sensitive and accurate quantification of this compound in various matrices. [, , ]
Q14: How is this compound typically extracted from complex samples before analysis?
A14: Ultrasonic extraction with solvents like ethyl acetate is a common technique for extracting this compound from samples like hair dyes before analysis. This method efficiently isolates the analyte for accurate quantification. []
Q15: What is the environmental fate of this compound, and are there concerns about its persistence?
A15: this compound can be photodegraded by metal oxide nanoparticles like ZnO under both UV and visible light irradiation. [, ] These findings suggest its potential for remediation in contaminated water sources and highlight the importance of understanding its degradation pathways to minimize any potential environmental impact.
Q16: Are there viable alternatives to this compound in its various applications, and what are their advantages or disadvantages?
A16: While this compound offers unique properties, exploring alternative compounds with similar functionalities but potentially improved safety profiles or environmental friendliness is crucial. For instance, in hair dyes, other coupling agents and dye precursors are available, each with its own set of characteristics and potential trade-offs. []
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